molecular formula C19H21NO3S2 B12196608 [(4-Butoxynaphthyl)sulfonyl](2-thienylmethyl)amine

[(4-Butoxynaphthyl)sulfonyl](2-thienylmethyl)amine

Cat. No.: B12196608
M. Wt: 375.5 g/mol
InChI Key: RRQKEYBONCUPPZ-UHFFFAOYSA-N
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Description

(4-Butoxynaphthyl)sulfonylamine is a complex organic compound with the molecular formula C19H21NO3S2 and a molecular weight of 375.5049 . This compound is characterized by the presence of a naphthyl group, a sulfonyl group, and a thienylmethyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxynaphthyl)sulfonylamine typically involves the coupling of sulfonyl chlorides with amines. One common method is the reaction of sulfonyl chlorides with thiols, followed by the reaction with amines . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation has been shown to improve the efficiency of sulfonamide synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Butoxynaphthyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

(4-Butoxynaphthyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Butoxynaphthyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Butoxynaphthyl)sulfonylamine is unique due to its complex structure, which combines a naphthyl group, a sulfonyl group, and a thienylmethyl group

Properties

Molecular Formula

C19H21NO3S2

Molecular Weight

375.5 g/mol

IUPAC Name

4-butoxy-N-(thiophen-2-ylmethyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C19H21NO3S2/c1-2-3-12-23-18-10-11-19(17-9-5-4-8-16(17)18)25(21,22)20-14-15-7-6-13-24-15/h4-11,13,20H,2-3,12,14H2,1H3

InChI Key

RRQKEYBONCUPPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CS3

Origin of Product

United States

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